

# A Comparative Safety Analysis of AKT Inhibitors: Capivasertib, Ipatasertib, and MK-2206

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Capivasertib*

Cat. No.: *B1684468*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT is a critical node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of the safety profiles of three prominent AKT inhibitors: **Capivasertib** (AZD5363), Ipatasertib (GDC-0068), and MK-2206, based on data from key clinical trials.

## Quantitative Safety Comparison of AKT Inhibitors

The following table summarizes the most frequently reported adverse events (AEs) for **Capivasertib**, Ipatasertib, and MK-2206, as observed in major clinical trials. This data is intended to provide a comparative overview of the toxicity profiles of these agents.

| Adverse Event                      | Capivasertib (with Fulvestrant)[1][2]<br>[3][4] | Ipatasertib (with Abiraterone)[5][6]<br>[7] | MK-2206 (with Paclitaxel)[8][9][10]<br>[11][12][13]    |
|------------------------------------|-------------------------------------------------|---------------------------------------------|--------------------------------------------------------|
| <b>Gastrointestinal</b>            |                                                 |                                             |                                                        |
| Diarrhea                           | 72.4% (Grade ≥3: 9.3-12%)                       | ~78% (Grade ≥3: 9%)                         | 36-61% (Grade ≥3: Uncommon)                            |
| Nausea                             | 34.6-35% (Grade ≥3: 1.3%)                       | Common, Grade 1-2                           | 29-67% (Grade ≥3: Uncommon)                            |
| Stomatitis                         | 20-25% (Grade ≥3: 1.9-2.0%)                     | Not frequently reported                     | Common                                                 |
| Vomiting                           | 20.6-21% (Grade ≥3: 1.9%)                       | Common, Grade 1-2                           | 67% (Grade ≥3: Uncommon)                               |
| <b>Dermatological</b>              |                                                 |                                             |                                                        |
| Rash (Cutaneous Adverse Reactions) | 38-58% (Grade ≥3: 12.1-17%)                     | Common                                      | 36-51.5% (Maculopapular/Acneiform) (Grade ≥3: 8.6-14%) |
| <b>Metabolic</b>                   |                                                 |                                             |                                                        |
| Hyperglycemia                      | 57% (random glucose) (Grade ≥3: 9%)             | Common                                      | 21-67% (Grade ≥3: 17-23%)                              |
| <b>General</b>                     |                                                 |                                             |                                                        |
| Fatigue                            | 20.8-38% (Grade ≥3: 1.9%)                       | Common, Grade 1-2                           | 29-48% (Grade ≥3: 11%)                                 |
| Decreased Appetite                 | 17%                                             | Common                                      | Not frequently reported                                |
| <b>Hematological</b>               |                                                 |                                             |                                                        |
| Decreased Lymphocytes              | 47% (Grade ≥3: 11%)                             | Not frequently reported                     | Not frequently reported                                |

|                            |                             |                         |                         |
|----------------------------|-----------------------------|-------------------------|-------------------------|
| Decreased Hemoglobin       | 45%                         | Not frequently reported | Not frequently reported |
| <hr/>                      |                             |                         |                         |
| Renal                      |                             |                         |                         |
| Renal Injury               | 11% (Grade $\geq 3$ : 2.6%) | Not frequently reported | Not frequently reported |
| Discontinuation due to AEs | 9.3-10%                     | 18-21%                  | Not frequently reported |

## Key Experimental Protocols

### Capivasertib: The CAPItello-291 Trial

The CAPItello-291 trial was a Phase III, double-blind, randomized study evaluating the efficacy and safety of **Capivasertib** in combination with fulvestrant for patients with hormone receptor-positive (HR+), HER2-negative advanced breast cancer who had progressed on or after aromatase inhibitor therapy.[14][15][16][17]

- Patient Population: Adult patients with HR+/HER2- locally advanced (inoperable) or metastatic breast cancer. Patients were required to have progressed on an aromatase inhibitor-based treatment.[3][15]
- Treatment Arms:
  - Experimental Arm: **Capivasertib** (400 mg, orally, twice daily for 4 days on, 3 days off) plus fulvestrant (500 mg, intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[3]
  - Control Arm: Placebo plus fulvestrant.[14]
- Primary Endpoints: Progression-free survival (PFS) in the overall patient population and in a population with alterations in the PIK3CA, AKT1, or PTEN genes.[14]
- Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

### Ipatasertib: The IPATential150 Trial

The IPATential150 trial was a Phase III, randomized, double-blind, placebo-controlled study assessing the efficacy and safety of Ipatasertib in combination with abiraterone and prednisone/prednisolone in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][6][7][18][19][20][21][22]

- Patient Population: Asymptomatic or mildly symptomatic patients with previously untreated mCRPC. A key stratification was based on tumor PTEN loss status.[18][19]
- Treatment Arms:
  - Experimental Arm: Ipatasertib (400 mg, orally, once daily) plus abiraterone (1000 mg, orally, once daily) and prednisone/prednisolone (5 mg, orally, twice daily).[18]
  - Control Arm: Placebo plus abiraterone and prednisone/prednisolone.[18]
- Primary Endpoints: Radiographic progression-free survival (rPFS) in the overall population and in the subpopulation with PTEN loss tumors.[21]
- Safety Assessment: Safety was evaluated in all patients who received at least one dose of the study drug, with AEs graded using CTCAE.[22]

## MK-2206: The I-SPY 2 Trial

The I-SPY 2 TRIAL is an adaptively randomized Phase II platform trial designed to evaluate novel agents in the neoadjuvant setting for women with high-risk, early-stage breast cancer.[13][23][24]

- Patient Population: Women with newly diagnosed, locally advanced, invasive breast cancer (tumor size  $\geq 2.5$  cm). Patients were stratified based on hormone receptor (HR) and HER2 status.[23]
- Treatment Arms:
  - Experimental Arm: MK-2206 (135 mg, orally, weekly) in combination with standard neoadjuvant chemotherapy (paclitaxel, with trastuzumab if HER2-positive), followed by doxorubicin and cyclophosphamide (AC).[11][13]

- Control Arm: Standard neoadjuvant chemotherapy (paclitaxel followed by AC, with trastuzumab for HER2-positive patients).[11]
- Primary Endpoint: Pathologic complete response (pCR) in the breast and lymph nodes.[23]
- Safety Assessment: Toxicities were monitored and graded throughout the treatment period. [11]

## Signaling Pathway and Experimental Workflow

The diagram below illustrates the central role of AKT in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often hyperactivated in cancer.



[Click to download full resolution via product page](#)

Caption: The PI3K/AKT/mTOR signaling pathway.

The following diagram outlines a typical workflow for a clinical trial evaluating an AKT inhibitor.



[Click to download full resolution via product page](#)

Caption: Generalized workflow of a randomized clinical trial for an AKT inhibitor.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical Review - Capivasertib (Truqap) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety Profile | TRUQAP® (capivasertib) Tablets | For HCPs [truqaphcp.com]
- 3. Capivasertib With Fulvestrant for Previously Treated Advanced Hormone Receptor–Positive HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 4. TRUQAP™ (capivasertib) plus fulvestrant approved in the US for patients with advanced HR-positive breast cancer [astrazeneca-us.com]
- 5. repository.icr.ac.uk [repository.icr.ac.uk]
- 6. Safety Profile of Ipatasertib Plus Abiraterone vs Placebo Plus Abiraterone in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase II study of MK-2206, an AKT inhibitor, in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2-Positive and/or Hormone Receptor-Negative Breast Cancers in the I-SPY 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capivasertib+Fulvestrant vs Placebo+Fulvestrant as Treatment for Locally Advanced (Inoperable) or Metastatic HR+/HER2– Breast Cancer [astrazenecaclinicaltrials.com]

- 15. Capivasertib in Hormone Receptor-Positive Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 17. Rapid Guideline Update Supports Capivasertib for Hormone Receptor-Positive, HER2-Negative Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 18. Ipatasertib plus abiraterone and prednisolone in metastatic castration-resistant prostate cancer (IPATential150): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IPATential150 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. roche.com [roche.com]
- 22. occams.com [occams.com]
- 23. ascopubs.org [ascopubs.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Safety Analysis of AKT Inhibitors: Capivasertib, Ipatasertib, and MK-2206]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684468#comparing-the-safety-profiles-of-capivasertib-and-other-akt-inhibitors]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)